molecular formula C18H28 B14361207 7-Pentylidenetrideca-5,8-diyne CAS No. 95887-34-6

7-Pentylidenetrideca-5,8-diyne

Cat. No.: B14361207
CAS No.: 95887-34-6
M. Wt: 244.4 g/mol
InChI Key: ORLXEMNKMKYCJH-UHFFFAOYSA-N
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Description

7-Pentylidenetrideca-5,8-diyne is an organic compound characterized by the presence of two triple bonds and a pentylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentylidenetrideca-5,8-diyne typically involves the use of acyclic diene metathesis (ADMET) polymerization. This method allows for the polymerization of relatively inert acyclic diene monomers, resulting in the formation of the desired diyne compound . The reaction conditions often include the use of molybdenum or tungsten-based catalysts to facilitate the metathesis reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale ADMET polymerization processes, utilizing advanced catalyst systems to achieve high yields and purity. The process is designed to be efficient and scalable, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Pentylidenetrideca-5,8-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed.

Major Products Formed: The major products formed from these reactions include enynes, dienes, allenes, and various substituted derivatives .

Scientific Research Applications

7-Pentylidenetrideca-5,8-diyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Pentylidenetrideca-5,8-diyne involves its ability to undergo cyclization reactions, forming reactive intermediates that can interact with biological molecules. For example, the compound can participate in Bergman cyclization, leading to the formation of a 1,4-benzenoid diradical, which can abstract hydrogen atoms from DNA, causing strand breaks and apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

95887-34-6

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

7-pentylidenetrideca-5,8-diyne

InChI

InChI=1S/C18H28/c1-4-7-10-13-16-18(15-12-9-6-3)17-14-11-8-5-2/h15H,4-12H2,1-3H3

InChI Key

ORLXEMNKMKYCJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C#CCCCC)C#CCCCC

Origin of Product

United States

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